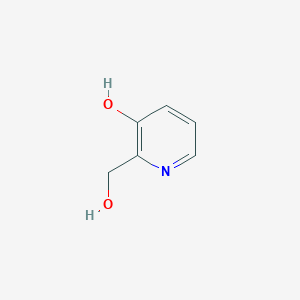
2-(Hydroxymethyl)pyridin-3-ol
Cat. No. B082915
Key on ui cas rn:
14047-53-1
M. Wt: 125.13 g/mol
InChI Key: ZJRBRKUGRKKZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04156727
Procedure details


3-Hydroxy-2-hydroxymethylpyridine (8.5 g) was added to a solution of sodium (1.565 g) in ethanol (100 cc) and the mixture was evaporated to dryness. Dimethylsulphoxide (180 cc) was added to the residue, and bromoethane (7.43 g) in dimethylsulphoxide (24 cc) was added over 20 minutes to the stirred mixture. The mixture was allowed to stand at room temperature for 65 hours, and was evaporated. The residue was partitioned between chloroform and water, and the chloroform extracts were evaporated to an oil which was converted into a crystalline hydrochloride m.p. 190°-191.5° by the addition of ethanolic hydrogen chloride. The hydrochloride was dissolved in water, and aqueous ammonia was added until the mixture was basic, and the mixture was extracted with chloroform. The chloroform extracts were evaporated and the residue crystallised from ethanol/diethyl ether to give 3-ethoxy-2-hydroxymethylpyridine (5.0 g) m.p. 74.5°-76°.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na].[CH2:11](O)[CH3:12]>>[CH2:11]([O:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1)[CH3:12] |^1:9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=NC=CC1)CO
|
|
Name
|
|
|
Quantity
|
1.565 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dimethylsulphoxide (180 cc) was added to the residue, and bromoethane (7.43 g) in dimethylsulphoxide (24 cc)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 20 minutes to the stirred mixture
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between chloroform and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform extracts were evaporated to an oil which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was converted into a crystalline hydrochloride m.p. 190°-191.5° by the addition of ethanolic hydrogen chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The hydrochloride was dissolved in water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
aqueous ammonia was added until the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform extracts were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue crystallised from ethanol/diethyl ether
|
Outcomes


Product
Details
Reaction Time |
65 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C(=NC=CC1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
